N-(2,5-dimethylphenyl)-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound belongs to a class of tricyclic carboxamides characterized by a fused heterocyclic core. Its structure includes:
- A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene backbone, which integrates imino and oxo functional groups.
- Substituents: 2,5-dimethylphenyl at the amide nitrogen and furan-2-ylmethyl at the 7-position.
Properties
Molecular Formula |
C25H21N5O3 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H21N5O3/c1-15-8-9-16(2)20(12-15)27-24(31)18-13-19-23(28-21-7-3-4-10-29(21)25(19)32)30(22(18)26)14-17-6-5-11-33-17/h3-13,26H,14H2,1-2H3,(H,27,31) |
InChI Key |
WGCGKMRBAINNEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,5-dimethylphenyl)-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” likely involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. Typical reaction conditions may include:
Reagents: Starting materials such as 2,5-dimethylphenyl derivatives, furan-2-ylmethyl compounds, and appropriate triazatricyclo precursors.
Catalysts: Metal catalysts or organocatalysts to facilitate specific bond formations.
Solvents: Organic solvents like dichloromethane, toluene, or dimethylformamide (DMF).
Temperature and Pressure: Controlled conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve:
Batch or Continuous Flow Processes: To ensure consistent quality and high throughput.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
“N-(2,5-dimethylphenyl)-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of imino or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Depending on the reaction, solvents like ethanol, methanol, or acetonitrile may be used.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst or ligand in various chemical reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Biochemical Probes: Use in studying biological pathways or as a molecular probe.
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its pharmacological properties for treating diseases.
Industry
Specialty Chemicals: Use in the production of specialty chemicals or intermediates.
Mechanism of Action
The mechanism of action of “N-(2,5-dimethylphenyl)-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound A: N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 877778-47-7)
- Key Differences :
Compound B: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Key Differences: Core Structure: Spiro[4.5]decane (vs. tricyclo[8.4.0.0³,⁸]) with benzothiazol and dimethylamino-phenyl groups. Functional Groups: Oxa-aza-spiro system (vs. triaza-tricyclo) and dione motifs (vs. imino-oxo). Synthesis: Generated via reactions involving 2-oxa-spiro[3.4]octane-1,3-dione, contrasting with the target compound’s likely multi-step cyclization pathways .
Substituent-Driven Analogues
Compound C : 2,4,5-Trimethyl-N-phenyl-3-furancarboxamide
- Key Differences :
Compound D : 3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (Furilazole)
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Structural Similarity vs. Furan-containing analogues (Compounds C, D) highlight the substituent’s role in agrochemical activity, though the tricyclic system in the target compound likely enhances binding affinity .
Synthetic Challenges :
Biological Predictions :
- Molecular similarity metrics (e.g., Tanimoto index) would classify the target compound as distinct from simpler furancarboxamides due to its complex core, aligning with ’s emphasis on structural nuance in virtual screening .
Biological Activity
N-(2,5-dimethylphenyl)-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with notable structural features that contribute to its potential biological activity. This article delves into the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound is characterized by a unique triazatricyclo framework and various functional groups, including an imino group and a furan ring. These structural elements are crucial for its biological interactions.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H17N5O3 |
| Molecular Weight | 353.37 g/mol |
| Key Functional Groups | Imino group, furan ring |
Research indicates that this compound may interact with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity and influence various signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act on receptors that mediate cellular responses to external stimuli.
Anticancer Properties
Studies have shown that compounds with similar structural features exhibit significant anticancer activity. For instance:
- Topoisomerase II Inhibition : Compounds structurally related to the target compound were evaluated for their ability to inhibit topoisomerase II in various cancer cell lines (breast, colon, lung, and prostate). These studies revealed low micromolar IC50 values compared to standard chemotherapeutics like etoposide .
- Induction of Apoptosis : Research has indicated that these compounds can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound may also exhibit antimicrobial properties by interacting with bacterial enzymes or disrupting cellular processes in pathogens. Further studies are needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Anticancer Effects : A study demonstrated that a series of furan-based compounds showed selective inhibition of topoisomerase II and significant anticancer effects in vitro .
- Molecular Docking Studies : Molecular docking studies have supported the hypothesis that these compounds can bind effectively to target proteins involved in cancer progression .
- Toxicity Assessments : Comparative toxicity studies indicated lower toxicity levels towards normal cells than conventional chemotherapeutics while maintaining efficacy against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
